molecular formula C8H9N3O4S B132889 cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid CAS No. 173829-09-9

cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid

Cat. No. B132889
M. Wt: 243.24 g/mol
InChI Key: PIIRVEZNDVLYQA-CAHLUQPWSA-N
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Description

The compound cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid is a derivative of 1,3-oxathiolane, which is a heterocyclic compound containing both sulfur and oxygen atoms in a five-membered ring. The presence of a 4-amino-2-oxopyrimidinyl group suggests that this compound may have interesting chemical properties and potential biological activity due to the pyrimidine moiety, which is a core structure in many biologically active compounds.

Synthesis Analysis

The synthesis of related 1,3-oxathiolane derivatives has been explored in the literature. For instance, the reaction of thiocyanoacetic esters with aldehydes in the presence of potassium fluoride or carbonate can lead to a stereoisomeric mixture of cis and trans isomers of 5-substituted 4-alkoxycarbonyl-2-carbamoylimino-1,3-oxathiolanes . This suggests that a similar synthetic approach could be employed for the synthesis of cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, with the appropriate choice of starting materials and reaction conditions tailored to introduce the 4-amino-2-oxopyrimidinyl group.

Molecular Structure Analysis

The molecular structure of 1,3-oxathiolane derivatives can be elucidated using nuclear magnetic resonance (NMR) techniques. The geometrical configurations of these compounds, including the cis and trans isomers, have been determined by analyzing the vicinal coupling constants between protons in the molecule . For the cis isomers, the coupling constants are larger, and certain signals in the NMR spectrum appear at higher fields compared to the trans isomers. This information is crucial for confirming the stereochemistry of the synthesized compound.

Chemical Reactions Analysis

Scientific Research Applications

Application in Synthetic and Medicinal Chemistry

Cyclic β-amino acids, including derivatives of cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, have generated significant interest due to their biological relevance. Their preparation and further functionalization towards new types of molecular entities have received large interest in synthetic and medicinal chemistry. Various types of metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are used widely for access to either alicyclic β-amino acids or other densely functionalized derivatives of this group of compounds. This highlights the versatility, robustness, and efficiency of synthetic routes to this class of derivatives, underlining their importance in drug research over the past two decades (Kiss, Kardos, Vass, & Fülöp, 2018).

Potential in Biological and Pharmacological Effects

Chlorogenic Acid (CGA), an abundant isomer among caffeoylquinic acid isomers, has been recognized for its practical, biological, and pharmacological effects. While not directly cited as cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, the study on CGA exemplifies the potential health benefits of chemically related compounds. CGA plays several important therapeutic roles such as antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and others, showcasing the potential of structurally related compounds in modulating lipid metabolism and glucose in metabolic disorders (Naveed et al., 2018).

Impact on Adipocytes and Lipid Metabolism

The relevance of specific isomers of conjugated linoleic acid (CLA) in modulating adipocytes and lipid metabolism provides an insight into the biological activities of compounds with similar structural complexity. The trans-10,cis-12 CLA isomer, for example, reduces the uptake of lipid by inhibiting the activities of lipoprotein lipase and stearoyl-CoA desaturase. This kind of specificity in biochemical mechanisms suggests potential areas of investigation for cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid and its derivatives (Pariza, Park, & Cook, 2001).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling and storing it to prevent potential hazards .

properties

IUPAC Name

(2R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S/c9-4-1-2-11(8(14)10-4)5-3-16-7(15-5)6(12)13/h1-2,5,7H,3H2,(H,12,13)(H2,9,10,14)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIRVEZNDVLYQA-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)C(=O)O)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid

CAS RN

173602-25-0
Record name Lamivudine impurity A RS
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173602250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-AMINO-2-OXOPYRIMIDIN-1(2H)-YL)-1,3-OXATHIOLANE-2-CARBOXYLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC57V0D26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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